molecular formula C17H23N3O3S B2745155 (2E)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide CAS No. 2034997-76-5

(2E)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide

Cat. No.: B2745155
CAS No.: 2034997-76-5
M. Wt: 349.45
InChI Key: JKECGDFNDBVUQW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Polymerization

  • The structure of closely related compounds, such as aminoxyl and piperidinyl acrylamide monomers, plays a significant role in the preparation of redox-active polymers. These compounds feature an acrylamide group attached to a piperidine radical or a piperidinyl chair, influencing their packing through hydrogen bonds and other intermolecular interactions (Goswami et al., 2015).

Chemical Activation and Reaction Products

  • Piperidine, a related component, is involved in the Maillard reaction as a lysine-specific product, formed through various reactions such as decarboxylation and deamination, or through cyclization from acrylamide precursors. Its reactivity is crucial for the formation of specific reaction products in glucose/lysine model systems, highlighting its potential for creating complex molecules (Nikolov & Yaylayan, 2010).

Antibacterial and Anticancer Properties

  • Certain acrylamide derivatives, including those with pyridine and piperidine structures, have been synthesized and evaluated for their antibacterial and anticancer activities. These studies indicate the potential therapeutic applications of such compounds, with specific derivatives showing significant activity against various bacterial strains and cancer cell lines (Bondock & Gieman, 2015).

Molecular Interactions

  • The molecular interactions of piperidine-based antagonists with receptors, such as the CB1 cannabinoid receptor, have been analyzed to understand their binding and activity. These studies provide insights into the structural requirements and conformational preferences for antagonist activity, which could inform the design of new therapeutic agents (Shim et al., 2002).

Polymer Synthesis and Properties

  • New multifunctional (meth)acrylamides containing hindered piperidine and hydroxyl groups have been synthesized, leading to polymers with interesting properties. These studies explore the polymerization behavior and characteristics of the resulting polymers, which could have applications in materials science (Ling & Habicher, 2001).

Properties

IUPAC Name

(E)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-17(4-3-14-2-1-8-18-12-14)19-15-5-9-20(10-6-15)16-7-11-24(22,23)13-16/h1-4,8,12,15-16H,5-7,9-11,13H2,(H,19,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKECGDFNDBVUQW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CN=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CN=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.